(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid
Overview
Description
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a dimethylamino group at the 2-position and an acrylic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving 2-aminopyrimidine and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction, where the pyrimidine derivative is coupled with an appropriate acrylate ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Pyrimidine Derivatives: Utilizing high-yield condensation reactions.
Efficient Introduction of Functional Groups: Using optimized conditions for nucleophilic substitution and Heck reactions.
Purification and Isolation: Employing techniques such as crystallization, distillation, and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting pyrimidine-related pathways.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, while the acrylic acid moiety facilitates interactions with active sites. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)pyrimidine: Lacks the acrylic acid moiety, resulting in different reactivity and applications.
3-(2-Aminopyrimidin-5-YL)acrylic acid: Lacks the dimethylamino group, affecting its binding properties and biological activity.
Pyrimidine-5-carboxylic acid: A simpler structure with different chemical and biological properties.
Uniqueness
(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid is unique due to the combination of the dimethylamino group and the acrylic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-[2-(dimethylamino)pyrimidin-5-yl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-12(2)9-10-5-7(6-11-9)3-4-8(13)14/h3-6H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFHNNOWTJQTQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694209 | |
Record name | 3-[2-(Dimethylamino)pyrimidin-5-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203505-82-2 | |
Record name | 3-[2-(Dimethylamino)pyrimidin-5-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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